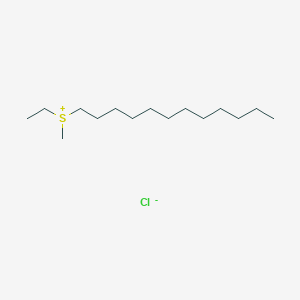
1,3,5,7,2,4,6,8-Tetraoxatetrastannocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7,2,4,6,8-Tetraoxatetrastannocane, commonly known as TOT, is a chemical compound that belongs to the family of organotin compounds. It is a colorless, odorless, and water-soluble compound that has gained significant attention in scientific research due to its unique properties and potential applications. TOT has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations in lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of TOT is not fully understood. However, studies have shown that TOT can interact with DNA and inhibit DNA synthesis, which may contribute to its potential anticancer activity. TOT has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may contribute to its potential use as a drug delivery system.
Effets Biochimiques Et Physiologiques
Studies have shown that TOT has low toxicity and does not cause significant biochemical or physiological effects in animal models. However, further studies are needed to fully understand the long-term effects of TOT exposure on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TOT is its water solubility, which makes it easy to handle in lab experiments. TOT also has a high purity and a high yield when synthesized using the tin(IV) chloride method. However, TOT has a short half-life and can decompose quickly, which may limit its use in certain lab experiments.
Orientations Futures
There are several future directions for TOT research. One potential direction is the synthesis of TOT derivatives with improved properties, such as increased stability and longer half-life. Another potential direction is the use of TOT as a building block for the synthesis of new MOFs with improved gas storage and separation properties. Additionally, further studies are needed to fully understand the mechanism of action of TOT and its potential applications in biomedicine.
Méthodes De Synthèse
TOT can be synthesized using various methods, including the reaction of tin(IV) chloride with ethylene glycol in the presence of a base, the reaction of tin(II) oxide with ethylene glycol in the presence of a catalyst, and the reaction of tin(II) acetate with ethylene glycol in the presence of a base. The most commonly used method for synthesizing TOT is the reaction of tin(IV) chloride with ethylene glycol in the presence of a base. This method yields TOT with high purity and a high yield.
Applications De Recherche Scientifique
TOT has been extensively studied for its potential applications in various scientific research fields. In the field of chemistry, TOT has been used as a precursor for the synthesis of other organotin compounds. In the field of materials science, TOT has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. In the field of biomedicine, TOT has been studied for its potential use as an anticancer agent and as a drug delivery system.
Propriétés
Numéro CAS |
12534-33-7 |
|---|---|
Nom du produit |
1,3,5,7,2,4,6,8-Tetraoxatetrastannocane |
Formule moléculaire |
C27H52N2.2I |
Poids moléculaire |
546.9 g/mol |
Nom IUPAC |
1,3,5,7,2,4,6,8-tetraoxatetrastannocane |
InChI |
InChI=1S/4O.4Sn.8H |
Clé InChI |
BDJQXKXIQIVFHA-UHFFFAOYSA-N |
SMILES |
O1[SnH2]O[SnH2]O[SnH2]O[SnH2]1 |
SMILES canonique |
O1[SnH2]O[SnH2]O[SnH2]O[SnH2]1 |
Synonymes |
Sn4O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)


![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)

![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)



